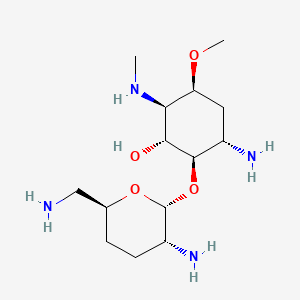Istamycin X0
CAS No.:
Cat. No.: VC1892544
Molecular Formula: C14H30N4O4
Molecular Weight: 318.41 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H30N4O4 |
|---|---|
| Molecular Weight | 318.41 g/mol |
| IUPAC Name | (1R,2R,3S,5S,6R)-3-amino-2-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-5-methoxy-6-(methylamino)cyclohexan-1-ol |
| Standard InChI | InChI=1S/C14H30N4O4/c1-18-11-10(20-2)5-9(17)13(12(11)19)22-14-8(16)4-3-7(6-15)21-14/h7-14,18-19H,3-6,15-17H2,1-2H3/t7-,8+,9-,10-,11-,12+,13+,14+/m0/s1 |
| Standard InChI Key | LVWCJJGPEHPHJN-OFIDPPGASA-N |
| Isomeric SMILES | CN[C@H]1[C@H](C[C@@H]([C@H]([C@@H]1O)O[C@@H]2[C@@H](CC[C@H](O2)CN)N)N)OC |
| Canonical SMILES | CNC1C(CC(C(C1O)OC2C(CCC(O2)CN)N)N)OC |
Introduction
Chemical Characteristics
Physico-chemical Properties
As a member of the aminoglycoside family, Istamycin X0 likely shares several physico-chemical properties with related compounds. Aminoglycosides typically have multiple amino groups that are protonated at physiological pH, giving them polycationic properties. These characteristics contribute to their mechanism of action through binding to bacterial ribosomes and their pharmacokinetic properties in clinical applications.
Biosynthesis and Production
Production by Streptomyces tenjimariensis
Streptomyces tenjimariensis ATCC 31603 is the primary organism responsible for the production of istamycins, including Istamycin X0 . The biosynthesis of these compounds occurs through complex enzymatic pathways that have been the subject of optimization studies to enhance production yields. Recent research has employed statistical methods such as the central composite design (CCD) of response surface methodology to optimize the environmental conditions affecting istamycin production .
The optimization process has examined various factors including culture media composition, incubation time, agitation rate, initial pH, incubation temperature, and calcium carbonate concentration. Under optimized conditions (pH 6.38, 30°C, and 5.3% CaCO3), a significant 31-fold increase in istamycin production compared to unoptimized conditions has been observed . These optimization strategies could potentially enhance the production of specific congeners like Istamycin X0.
Biosynthetic Pathway
One of the most informative findings regarding Istamycin X0 concerns its position in the biosynthetic pathway of istamycin antibiotics. Research has demonstrated that Istamycin X0 (IS-X0) is formed specifically from Istamycin Y0 (IS-Y0) and is subsequently converted to Istamycin A3 (IS-A3) and Istamycin B3 (IS-B3) . This transformation pathway illustrates the sequential modifications that occur in the biosynthesis of istamycins.
The conversion capabilities between related aminoglycoside-producing organisms provide additional insight into these biosynthetic pathways. Studies have shown that Micromonospora olivasterospora, which produces fortimicins, can convert Istamycin A0 and B0 to 2′′-N-formimidoyl-IS-A (IS-A3) and -B (IS-B3), respectively . This cross-conversion capability highlights the similarities in antibiotic biosynthesis between different aminoglycoside-producing organisms.
Analytical Methods for Detection and Characterization
HPLC-MS/MS Methodology
A significant advancement in the study of istamycins has been the development and validation of high-performance liquid chromatography with electrospray ionization ion trap tandem mass spectrometry (HPLC-ESI-MS/MS) methods for profiling and characterizing istamycin congeners . This analytical approach has enabled the robust identification and quantification of sixteen natural istamycin congeners from the fermentation broth of S. tenjimariensis ATCC 31603.
The HPLC method employs gradient elution on an Acquity CSH C18 column with a gradient of 5 mM aqueous pentafluoropropionic acid and 50% acetonitrile . This analytical technique has proven valuable for comprehensive profiling of the istamycin family, including the less abundant congeners like Istamycin X0.
Quantitative Analysis and Relative Abundance
The HPLC-MS/MS analysis has enabled the quantification of istamycin congeners in descending order of abundance. Istamycin X0 ranks eleventh in abundance among the sixteen istamycin congeners identified in the fermentation broth of S. tenjimariensis . The most abundant congeners are Istamycin A, followed by Istamycin B, Istamycin A0, and Istamycin B0, while Istamycin X0 is present in lower quantities.
This relative abundance profile provides valuable information for production optimization efforts and may guide strategies for enhancing the yield of specific congeners like Istamycin X0 for research or potential pharmaceutical applications.
Comparative Analysis with Related Compounds
Relationship to Other Istamycin Congeners
Istamycin X0 exists within a family of sixteen natural istamycin congeners that have been profiled and characterized. The complete list in descending order of abundance includes: Istamycin A, Istamycin B, Istamycin A0, Istamycin B0, Istamycin B1, Istamycin A1, Istamycin C, Istamycin A2, Istamycin C1, Istamycin C0, Istamycin X0, Istamycin A3, Istamycin Y0, Istamycin B3, and Istamycin FU-10 plus Istamycin AP .
This relative positioning within the istamycin series provides context for understanding the biological and chemical relationships between these congeners. The specific structural differences that distinguish Istamycin X0 from other istamycins likely relate to modifications of the aminocyclitol or aminosugar portions of the molecule.
Research Applications and Future Perspectives
Biosynthetic Engineering Opportunities
The elucidation of the biosynthetic pathway involving Istamycin X0 opens possibilities for biosynthetic engineering approaches. Understanding that Istamycin X0 is formed from Istamycin Y0 and subsequently converted to Istamycins A3 and B3 provides potential targets for genetic manipulation to enhance production of specific congeners or create novel derivatives with improved properties.
The observed cross-conversion capabilities between different aminoglycoside-producing organisms, such as S. tenjimariensis and M. olivasterospora , suggest potential for combinatorial biosynthesis strategies that could yield new aminoglycoside structures with enhanced antimicrobial properties or reduced toxicity.
Production Optimization Factors
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume